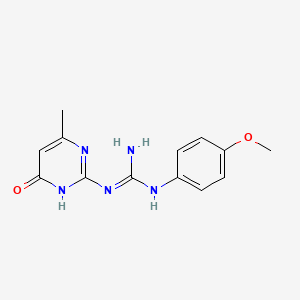
N-(4-methoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Descripción general
Descripción
N-(4-methoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine (MMP-6-M4ODG) is a guanidine-containing compound that has recently been studied for its potential applications in scientific research. It is a small molecule that has been found to have a variety of biochemical and physiological effects, and thus has been used in a number of lab experiments. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MMP-6-M4ODG.
Aplicaciones Científicas De Investigación
Tautomerism and Molecular Interactions
Tautomerism of Nucleic Acid Bases : The tautomeric equilibria of nucleic acid bases, including compounds similar to N-(4-methoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine, are crucial in understanding their interaction with the environment. Research indicates that molecular interactions can influence the stability of tautomeric forms, potentially affecting biological processes like DNA base pairing and mutation rates (Person et al., 1989).
Therapeutic Applications and Metabolic Pathways
Metformin and Methylglyoxal Scavenging : The interaction of the guanidine group in molecules like metformin with reactive compounds such as Methylglyoxal (MG) illustrates the potential therapeutic significance of similar compounds. MG levels, which are elevated in conditions like diabetes, can be scavenged by guanidine derivatives, leading to the formation of novel metabolites and potentially reducing complications associated with high MG levels (Kinsky et al., 2016).
Guanidine Derivatives in Therapeutics
Biological Activities of Guanidine Compounds : Guanidine-containing compounds play a significant role in therapeutics, offering a spectrum of pharmacological properties. These compounds, including guanidine derivatives, are employed in treating various diseases due to their diverse biochemical and pharmacological properties (Sa̧czewski & Balewski, 2009).
Guanidine-Containing Antifungal Agents : Guanidine groups are integral in a wide range of drugs and biologically active compounds. Specific guanidine-containing derivatives have been identified with antifungal activities, emphasizing the therapeutic potential of these compounds in treating human-relevant fungal pathogens (Baugh, 2022).
Novel Screening Approaches for Guanidine Derivatives : The therapeutic application of guanidine derivatives, including those in synthetic and medicinal chemistry, is a field of ongoing research. These compounds, due to their guanidine moiety, show promise in various therapeutic areas, emphasizing the need for further exploration and novel screening approaches (Rauf, Imtiaz-ud-Din, & Badshah, 2014).
Metformin and Autoimmunity : Exploring the role of guanidine derivatives like metformin in immune-modulatory features suggests their potential in treating systemic autoimmune diseases. This highlights the broader application of guanidine derivatives in areas beyond their primary use, offering insights into their role in immunopathological mechanisms and treatment possibilities for immune-mediated diseases (Ursini et al., 2018).
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-8-7-11(19)17-13(15-8)18-12(14)16-9-3-5-10(20-2)6-4-9/h3-7H,1-2H3,(H4,14,15,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGPNAUFFJKFBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901321325 | |
| Record name | 1-(4-methoxyphenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201773 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
51594-51-5 | |
| Record name | 1-(4-methoxyphenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




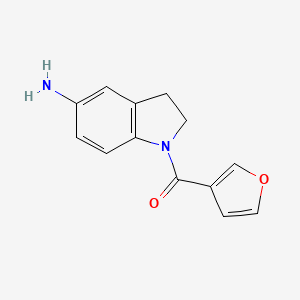
![2-[(2-Methoxyethyl)amino]isonicotinic acid](/img/structure/B1437363.png)
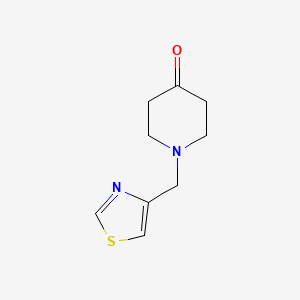
![4-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperazinone](/img/structure/B1437368.png)
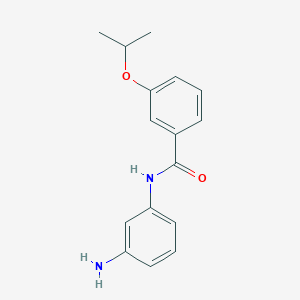
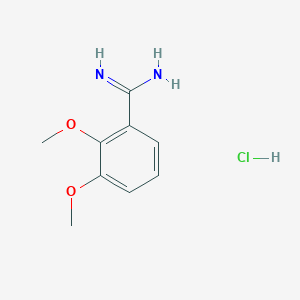

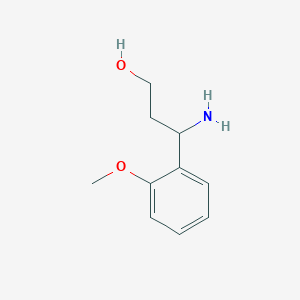

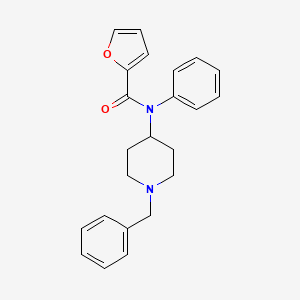
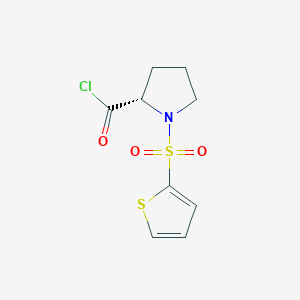
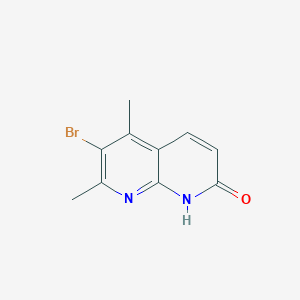
![2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1437384.png)